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Compound of Interest

Compound Name: 2,2-Difluoromalonamide

Cat. No.: B1584211 Get Quote

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation

of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacological

profiles. The unique electronic properties of fluorine can profoundly influence a molecule's

metabolic stability, membrane permeability, binding affinity, and pKa[1][2]. Among the various

fluorinated motifs, the geminal difluoromethylene group (-CF2-) holds particular significance.

2,2-Difluoromalonamide (CAS 425-99-0), a white crystalline solid, is a valuable building block

that provides this key functional group.

This technical guide offers an in-depth perspective for researchers, chemists, and drug

development professionals on the core properties, synthesis, and strategic applications of 2,2-
Difluoromalonamide. Moving beyond a simple data summary, this document elucidates the

causal relationships behind its utility, providing both the "what" and the "why" to empower

innovative research.

Section 1: Core Physicochemical and Structural
Properties
2,2-Difluoromalonamide, systematically named 2,2-difluoropropanediamide, is an organic

compound featuring a malonamide backbone with two fluorine atoms attached to the central

carbon[3][4][5]. This structure imparts notable chemical stability and unique electronic

characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1584211?utm_src=pdf-interest
https://patents.google.com/patent/CN102557937A/en
http://www.orgsyn.org/demo.aspx?prep=CV5P0376
https://www.benchchem.com/product/b1584211?utm_src=pdf-body
https://www.benchchem.com/product/b1584211?utm_src=pdf-body
https://www.benchchem.com/product/b1584211?utm_src=pdf-body
https://www.benchchem.com/product/b1584211?utm_src=pdf-body
http://notes.fluorine1.ru/public/2016/2_2016/letters/letter2.html
https://patents.google.com/patent/CN105622412A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoromalonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true,

maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12,

fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ddot Caption: Chemical structure of 2,2-Difluoromalonamide.

The key physicochemical properties are summarized below for rapid reference.

Property Value Source(s)

CAS Number 425-99-0 [5][6]

Molecular Formula C₃H₄F₂N₂O₂ [3][6]

Molecular Weight 138.07 g/mol [4][6]

Appearance White crystalline solid [3]

Melting Point 206-207 °C [6]

Boiling Point 433.9 ± 45.0 °C (Predicted) [6]

Density 1.524 ± 0.06 g/cm³ (Predicted) [6]

Solubility

Soluble in polar solvents;

Slightly soluble in DMSO and

Methanol

[3][6]

IUPAC Name 2,2-difluoropropanediamide [4][5]

InChIKey
JOAFJXFAASLOHI-

UHFFFAOYSA-N
[4]

SMILES C(=O)(C(C(=O)N)(F)F)N [4]

Section 2: Synthesis and Mechanistic Insights
While multiple synthetic routes may exist, a logical and robust pathway to 2,2-
Difluoromalonamide involves a two-stage process: the electrophilic difluorination of a

malonate ester followed by amidation. This approach leverages readily available starting

materials and established chemical transformations.
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} ddot Caption: Conceptual workflow for the synthesis of 2,2-Difluoromalonamide.

Representative Experimental Protocol
This protocol is a representative example based on established chemical principles for the

synthesis of fluorinated compounds and amides.

Step 1: Synthesis of Diethyl 2,2-Difluoromalonate (CAS 680-65-9)

Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add anhydrous acetonitrile (MeCN).

Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 2.2 equivalents) portion-wise.

Substrate Addition: Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe,

maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to

ensure complete formation of the sodium enolate.

Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-

Fluorobenzenesulfonimide (NFSI, 2.5 equivalents), in anhydrous MeCN dropwise.

Causality Note: Using a slight excess of the fluorinating agent helps drive the reaction to

the difluorinated product, overcoming the statistical mixture often seen in malonate

fluorinations[3]. The reaction is highly exothermic and requires careful temperature control.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until

the starting material is consumed.

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium

chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl
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acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by

column chromatography on silica gel to yield pure diethyl 2,2-difluoromalonate[7].

Step 2: Amidation to 2,2-Difluoromalonamide

Reaction Setup: Dissolve the purified diethyl 2,2-difluoromalonate (1.0 equivalent) from Step

1 in ethanol in a pressure-resistant vessel.

Ammonia Addition: Cool the solution to 0 °C and saturate it with anhydrous ammonia gas, or

add a concentrated aqueous solution of ammonium hydroxide (excess).

Reaction: Seal the vessel and heat to 50-70 °C for 24-48 hours. The progress can be

monitored by observing the disappearance of the starting ester by GC-MS.

Causality Note: The conversion of an ester to a primary amide is a nucleophilic acyl

substitution. Using excess ammonia and elevated temperature/pressure is necessary to

drive the equilibrium towards the thermodynamically stable amide product.

Isolation: Cool the reaction mixture to room temperature. The product, 2,2-
Difluoromalonamide, is often a solid and may precipitate from the solution.

Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to

remove any unreacted starting material or mono-amide intermediate. If necessary, the

product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the final product as a white crystalline solid[3].

Section 3: Applications in Research and Drug
Development
The primary value of 2,2-Difluoromalonamide lies in its role as a precursor to molecules

containing the difluoromethyl group. This moiety is not merely a passive structural element; it is

an active modulator of biological and physical properties.

The Difluoromethyl Group as a Bioisostere
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A key strategy in medicinal chemistry is bioisosterism, where a functional group is replaced by

another with similar steric and electronic properties to improve a drug's profile. The

difluoromethyl group is a fascinating bioisostere.

Hydrogen Bond Donor: Unlike a methyl (-CH₃) or trifluoromethyl (-CF₃) group, the C-H bond

in a difluoromethyl group (-CHF₂) is sufficiently polarized by the adjacent fluorine atoms to

act as a weak hydrogen bond donor. This allows it to mimic the hydrogen-bonding

capabilities of hydroxyl (-OH), thiol (-SH), or amide (N-H) groups, potentially preserving or

enhancing binding affinity to a biological target while offering improved metabolic stability[8].

dot graph "Bioisosteric_Role" { graph [splines=true, bgcolor="#F1F3F4"]; node [shape="box",

style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9,

color="#34A853", style="dashed"];

} ddot Caption: Bioisosteric mimicry of a hydroxyl group by a difluoromethyl group.

Modulation of Physicochemical Properties
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically

labile C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome

P450 enzymes, thereby increasing the drug's half-life and bioavailability[1].

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity

(logP), which can enhance its ability to cross cell membranes. The gem-difluoro group

provides a significant, predictable increase in lipophilicity, allowing for fine-tuning of a drug

candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

Conformational Control: The electronegative fluorine atoms can influence the conformation

of a molecule through steric and electronic effects, potentially locking it into a more bioactive

conformation for improved target engagement[2].

Synthetic Utility
2,2-Difluoromalonamide serves as a versatile starting point for more complex structures. For

instance, it is a useful reagent for the synthesis of fluorine-containing endothiopeptide analogs,

which are of interest in pharmaceutical research[6].
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Section 4: Spectroscopic and Analytical Data
For researchers synthesizing or handling 2,2-Difluoromalonamide, mass spectrometry is a

key analytical tool for identification and purity assessment. The table below presents predicted

collision cross-section (CCS) values for various adducts, which can aid in interpreting high-

resolution mass spectrometry data.

Adduct Ion m/z (Mass/Charge Ratio) Predicted CCS (Å²)

[M+H]⁺ 139.03136 121.5

[M+Na]⁺ 161.01330 128.8

[M+NH₄]⁺ 156.05790 141.7

[M-H]⁻ 137.01680 118.7

[M+HCOO]⁻ 183.02228 142.3

Data sourced from

PubChemLite, calculated using

CCSbase.

Section 5: Safety and Handling
As with all laboratory chemicals, 2,2-Difluoromalonamide must be handled with appropriate

care. It is classified with the following GHS hazards.

GHS Hazard Statements:

H315: Causes skin irritation[4][5].

H319: Causes serious eye irritation[4][5].

H335: May cause respiratory irritation[4][5].

Signal Word: Warning[4].

Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear standard protective equipment, including

chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab

coat.

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.

Conclusion
2,2-Difluoromalonamide is more than a simple chemical reagent; it is a strategic tool for

molecular design. Its value is rooted in the unique and powerful properties of the geminal

difluoromethylene group it provides. For scientists in drug discovery and materials science,

understanding its synthesis, properties, and the mechanistic basis of its applications is crucial

for leveraging its full potential. By enabling the rational modulation of hydrogen bonding,

metabolic stability, and lipophilicity, this compound serves as a key building block for the next

generation of advanced molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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